N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyanomethyl group attached to an aminoacetamide backbone, with a naphthalen-1-yl(phenyl)methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile. This reaction can be carried out under mild conditions using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the cyanomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide has a wide range of scientific research applications, including:
Biology: It can be employed in the study of biological pathways and enzyme interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural arrangement, which imparts unique chemical reactivity and potential applications. Its combination of a cyanomethyl group with a naphthalen-1-yl(phenyl)methyl substituent provides distinct properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-13-14-23-20(25)15-24-21(17-8-2-1-3-9-17)19-12-6-10-16-7-4-5-11-18(16)19/h1-12,21,24H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVKHQZNFEXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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